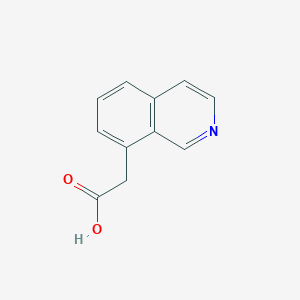

2-(Isoquinolin-8-YL)acetic acid

Description

BenchChem offers high-quality 2-(Isoquinolin-8-YL)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Isoquinolin-8-YL)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C11H9NO2 |

|---|---|

Molecular Weight |

187.19 g/mol |

IUPAC Name |

2-isoquinolin-8-ylacetic acid |

InChI |

InChI=1S/C11H9NO2/c13-11(14)6-9-3-1-2-8-4-5-12-7-10(8)9/h1-5,7H,6H2,(H,13,14) |

InChI Key |

IMRWVKLIXGNZKQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=NC=C2)C(=C1)CC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-(Isoquinolin-8-YL)acetic Acid for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Isoquinolin-8-YL)acetic acid is a heterocyclic aromatic compound featuring an isoquinoline core functionalized with an acetic acid group at the 8-position. The isoquinoline scaffold is a prominent structural motif in a vast array of natural products and synthetic molecules, many of which exhibit significant biological activities, including antimicrobial, antitumor, and anti-inflammatory properties[1]. The incorporation of an acetic acid moiety introduces a key functional group that can influence the molecule's polarity, acidity, and potential for intermolecular interactions, making it a compound of interest for medicinal chemistry and drug design.

This in-depth technical guide provides a comprehensive overview of the physicochemical properties of 2-(Isoquinolin-8-YL)acetic acid, along with detailed methodologies for its synthesis and characterization. In the absence of extensive published experimental data for this specific molecule, this guide combines theoretical predictions, data from analogous structures, and established experimental protocols to provide a robust resource for researchers.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug discovery and development. These properties govern a molecule's solubility, absorption, distribution, metabolism, and excretion (ADME) profile.

Predicted Physicochemical Data

Due to the limited availability of experimental data, the following table summarizes the predicted physicochemical properties of 2-(Isoquinolin-8-YL)acetic acid. These values are calculated using established computational models and provide a valuable starting point for experimental design.

| Property | Predicted Value | Method/Source |

| Molecular Formula | C₁₁H₉NO₂ | - |

| Molecular Weight | 187.20 g/mol | - |

| XlogP | 1.6 | PubChem[2] |

| pKa (acidic) | ~4-5 | Estimated based on acetic acid and electronic effects of the isoquinoline ring. |

| pKa (basic) | ~5.0-5.5 | Estimated based on the pKa of isoquinoline (5.14)[3]. |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, DMSO, and DMF. | General solubility of isoquinolines and carboxylic acids. |

Synthesis and Characterization

The synthesis of 2-(Isoquinolin-8-YL)acetic acid can be approached through several established methods for the construction and functionalization of the isoquinoline ring system. A plausible and efficient synthetic strategy is outlined below, starting from a readily available precursor.

Proposed Synthetic Pathway

A logical synthetic route to 2-(Isoquinolin-8-YL)acetic acid involves the functionalization of an 8-substituted isoquinoline precursor. One such approach could start from 8-methylisoquinoline.

Caption: Proposed synthesis of 2-(Isoquinolin-8-YL)acetic acid from 8-methylisoquinoline.

Step-by-Step Synthesis Protocol:

-

Bromination of 8-Methylisoquinoline: 8-Methylisoquinoline is subjected to free-radical bromination using N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide in a non-polar solvent like carbon tetrachloride (CCl₄) under reflux conditions. This selectively brominates the methyl group to afford 8-(bromomethyl)isoquinoline.

-

Cyanation of 8-(Bromomethyl)isoquinoline: The resulting 8-(bromomethyl)isoquinoline is then treated with sodium cyanide (NaCN) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO). This nucleophilic substitution reaction replaces the bromine atom with a cyanide group to yield 2-(isoquinolin-8-yl)acetonitrile.

-

Hydrolysis of 2-(Isoquinolin-8-yl)acetonitrile: The final step involves the acidic hydrolysis of the nitrile group. Refluxing 2-(isoquinolin-8-yl)acetonitrile in an aqueous solution of a strong acid, such as sulfuric acid (H₂SO₄), will convert the nitrile to a carboxylic acid, yielding the target compound, 2-(Isoquinolin-8-YL)acetic acid.

Spectroscopic Characterization

The structural confirmation of the synthesized 2-(Isoquinolin-8-YL)acetic acid would rely on standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the isoquinoline ring protons and the methylene protons of the acetic acid side chain. The aromatic protons will appear in the downfield region (typically δ 7.0-9.0 ppm), with their specific chemical shifts and coupling patterns determined by their positions on the isoquinoline ring. The methylene protons (CH₂) adjacent to the carboxylic acid and the aromatic ring would likely appear as a singlet in the range of δ 3.5-4.5 ppm. The carboxylic acid proton will be a broad singlet, the chemical shift of which is dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will display signals for all eleven carbon atoms. The carbonyl carbon of the carboxylic acid will be the most downfield signal (δ 170-180 ppm). The aromatic carbons of the isoquinoline ring will resonate in the region of δ 120-155 ppm, while the methylene carbon will appear around δ 30-40 ppm. 2D NMR techniques such as COSY, HSQC, and HMBC would be crucial for the unambiguous assignment of all proton and carbon signals[4].

Infrared (IR) Spectroscopy:

The IR spectrum will provide key information about the functional groups present in the molecule. Expected characteristic absorption bands include:

-

A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

-

A strong C=O stretch from the carboxylic acid carbonyl group, expected around 1700-1725 cm⁻¹.

-

C-H stretching vibrations for the aromatic and aliphatic protons (around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively).

-

C=C and C=N stretching vibrations from the isoquinoline ring in the 1450-1650 cm⁻¹ region.

-

C-O stretching and O-H bending vibrations from the carboxylic acid group.

Experimental Protocols for Physicochemical Property Determination

For researchers aiming to experimentally determine the physicochemical properties of 2-(Isoquinolin-8-YL)acetic acid, the following standard protocols are recommended.

Melting Point Determination

The melting point is a crucial indicator of purity.

Caption: Workflow for melting point determination.

Detailed Protocol:

-

Sample Preparation: Ensure the sample of 2-(Isoquinolin-8-YL)acetic acid is completely dry and finely powdered.

-

Capillary Loading: Pack a small amount of the powdered sample into a capillary melting point tube to a height of 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.

-

Measurement: Heat the sample at a steady and slow rate (approximately 1-2 °C per minute) near the expected melting point.

-

Data Recording: Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range represents the melting point. A sharp melting range (≤ 1 °C) is indicative of high purity.

Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.

Detailed Protocol:

-

Sample Preparation: Add an excess amount of solid 2-(Isoquinolin-8-YL)acetic acid to a known volume of the desired solvent (e.g., water, phosphate-buffered saline, ethanol) in a sealed vial.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the undissolved solid to settle, or centrifuge the sample to separate the solid and liquid phases.

-

Sample Analysis: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are included.

-

Quantification: Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the acid dissociation constant(s) of a compound.

Caption: Workflow for pKa determination by potentiometric titration.

Detailed Protocol:

-

Solution Preparation: Dissolve a precisely weighed amount of 2-(Isoquinolin-8-YL)acetic acid in a known volume of a suitable solvent (e.g., water, or a water/co-solvent mixture for poorly soluble compounds).

-

Titration Setup: Place the solution in a thermostatted vessel and immerse a calibrated pH electrode.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH) to determine the acidic pKa of the carboxylic acid group. To determine the basic pKa of the isoquinoline nitrogen, the compound can first be protonated with a strong acid and then titrated with a strong base.

-

Data Analysis: Record the pH after each addition of the titrant. Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point of the titration curve.

LogP Determination (Shake-Flask Method)

The octanol-water partition coefficient (LogP) is a key measure of a compound's lipophilicity.

Detailed Protocol:

-

Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together and allowing the phases to separate.

-

Partitioning: Dissolve a known amount of 2-(Isoquinolin-8-YL)acetic acid in one of the pre-saturated phases. Add a known volume of the other pre-saturated phase to create a biphasic system.

-

Equilibration: Shake the mixture for a set period to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and aqueous layers.

-

Concentration Measurement: Determine the concentration of the compound in each phase using an appropriate analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties, synthesis, and characterization of 2-(Isoquinolin-8-YL)acetic acid. While experimental data for this specific molecule is not extensively available, the provided theoretical predictions and detailed experimental protocols offer a robust framework for researchers to undertake its synthesis and comprehensive evaluation. The structural features of this compound suggest its potential as a valuable building block in medicinal chemistry, and the information presented herein is intended to facilitate further exploration of its properties and applications.

References

- Hughes, D. W., Holland, H. L., & MacLean, D. B. (1976). 13C magnetic resonance spectra of some isoquinoline alkaloids and related model compounds. Canadian Journal of Chemistry, 54(14), 2252-2260.

- Kaufmann, T., & Valder, R. (1967). The far-infrared spectrum of azulene and isoquinoline and supporting anharmonic density functional theory calculations to high resolution spectroscopy of polycyclic aromatic hydrocarbons and derivatives. The Journal of Chemical Physics, 47(10), 4243-4244.

- Pinto, D. C., Santos, C. M. M., & Silva, A. M. S. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 11(10), 845-878.

- Ciobotaru, I. C., Crisan, D. N., Šket, P., Ciobotaru, C. C., & Polosan, S. (2020). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals.

- Mao, J., Zhou, F., Yan, Q., Chen, L., Li, J., Walsh, P. J., & Liang, G. (2024). Base-Promoted Synthesis of Isoquinolines through a Tandem Reaction of 2-Methyl-arylaldehydes and Nitriles. The Journal of Organic Chemistry, 89(10), 6793-6797.

- Si, C., & Myers, A. G. (2011). A Versatile Synthesis of Substituted Isoquinolines.

- Shuai, S., Mao, J., Zhou, F., Yan, Q., Chen, L., Li, J., ... & Liang, G. (2024). Base-Promoted Synthesis of Isoquinolines through a Tandem Reaction of 2-Methyl-arylaldehydes and Nitriles. The Journal of Organic Chemistry.

- Wang, B., Lu, B., Jiang, Y., Zhang, Y., & Ma, D. (2011). Assembly of Isoquinolines via CuI-catalyzed Coupling of β-Keto Esters and 2-Halobenzylamines. Organic letters, 13(19), 5172-5175.

- Röder, E. T., Liu, K., & Bourauel, T. (1992). 1H and 13C NMR spectral analysis of some necines of toxic pyrrolizidine alkaloids. Magnetic Resonance in Chemistry, 30(3), 253-257.

-

NIST. (n.d.). Isoquinoline. In NIST Chemistry WebBook. Retrieved from [Link]

- Bernstein, M. P., Sandford, S. A., & Allamandola, L. J. (2005). Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar. In Bioastronomy 2002: Life Among the Stars (Vol. 213, p. 147).

-

PubChem. (n.d.). 2-(isoquinolin-8-yl)acetic acid hydrochloride. Retrieved from [Link]

- Li, Y., & Gao, W. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives.

- Myers, A. G. (2011). A Versatile Synthesis of Substituted Isoquinolines. Harvard University.

- Ciobotaru, I. C., et al. (2020). 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ).

- Hegedűs, C., et al. (2024). Synthesis, transformations and biological evaluation of 5‑chloro‑8‑hydroxyquinoline hybrids. Journal of the Iranian Chemical Society.

- Selvam, M. (n.d.). Isoquinoline.pptx. SlideShare.

- Unknown. (n.d.). Preparation and Properties of Isoquinoline. SlideShare.

-

Wikipedia. (n.d.). Isoquinoline. Retrieved from [Link]

- Shuai, S., et al. (2024). Base-Promoted Synthesis of Isoquinolines through a Tandem Reaction of 2-Methyl-arylaldehydes and Nitriles. Organic Chemistry Portal.

-

PubMed. (2022). Novel Biosynthetic Route to the Isoquinoline Scaffold. Retrieved from [Link]

- SpectraBase. (n.d.). Isoquinoline. Wiley.

- Ciobotaru, I. C., et al. (2020). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals.

- Molbank. (2023).

- Chemical Communications (RSC Publishing). (n.d.).

- PMC. (n.d.). Assembly of multicyclic isoquinoline scaffolds from pyridines: formal total synthesis of fredericamycin A.

- MDPI. (n.d.). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction.

- The Royal Society of Chemistry. (n.d.).

Sources

An In-depth Technical Guide to 2-(Isoquinolin-8-YL)acetic Acid: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract: 2-(Isoquinolin-8-YL)acetic acid is a heterocyclic compound featuring an isoquinoline core, a scaffold of significant interest in medicinal chemistry. This guide provides a comprehensive overview of its known properties, contextualizes its potential applications through the broader lens of isoquinoline derivatives in drug discovery, and outlines established synthetic and analytical methodologies relevant to its study. While specific experimental data for this compound is limited in current literature, this document serves as a foundational resource for researchers, leveraging data from analogous structures to inform experimental design and exploration.

Introduction: The Significance of the Isoquinoline Scaffold

The isoquinoline moiety, a bicyclic aromatic heterocycle, is a "privileged structure" in medicinal chemistry. It is found in a vast array of natural products, particularly alkaloids, and serves as the core framework for numerous clinically approved drugs.[1] Derivatives of isoquinoline exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2][3][4]

The therapeutic versatility of isoquinolines stems from the rigid, planar structure which can effectively interact with biological targets, and the nitrogen atom which can act as a hydrogen bond acceptor or be protonated, enhancing solubility and receptor binding. The addition of functional groups, such as the acetic acid moiety at the 8-position in 2-(Isoquinolin-8-YL)acetic acid, provides a critical handle for modulating physicochemical properties and for further chemical elaboration, making it a valuable building block for creating novel therapeutic agents.

Core Compound Identification and Properties

While extensive experimental characterization of 2-(Isoquinolin-8-YL)acetic acid is not widely published, its fundamental identifiers and predicted properties have been established.

Table 1: Compound Identification and Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1000517-56-5 | [5] |

| Molecular Formula | C₁₁H₉NO₂ | [6] |

| Molecular Weight | 187.19 g/mol | [6] |

| Synonyms | 2-Isoquinolin-8-ylacetic acid | [5] |

| Predicted XlogP | 1.6 | [6] |

| Canonical SMILES | C1=CC2=C(C=NC=C2)C(=C1)CC(=O)O | [6] |

| InChI Key | IMRWVKLIXGNZKQ-UHFFFAOYSA-N | [6] |

Note: Physicochemical properties such as melting point, boiling point, and solubility require experimental determination.

Synthetic Pathways: An Exemplary Approach

For a compound like 2-(Isoquinolin-8-YL)acetic acid, a plausible modern synthetic strategy would involve a metal-catalyzed cross-coupling reaction to introduce the acetic acid precursor onto a pre-formed isoquinoline ring.

Exemplary Protocol: Hypothetical Palladium-Catalyzed Cross-Coupling

This protocol is illustrative, based on common organic synthesis techniques, and serves as a validated starting point for experimental design. The causality behind these steps is to build the target molecule by coupling two key fragments.

Step 1: Synthesis of 8-Bromo-isoquinoline (Starting Material)

-

This starting material can be synthesized via established multi-step procedures from commercially available precursors.

Step 2: Palladium-Catalyzed Cross-Coupling with an Acetic Acid Synthon

-

Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 8-bromo-isoquinoline (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a suitable ligand.

-

Reagent Addition: Add a zinc reagent of an acetate equivalent, such as (BrZnCH₂CO₂Et) (1.5 eq), dissolved in a dry, aprotic solvent like THF. The use of an organozinc reagent (a Negishi-type coupling) is chosen for its functional group tolerance.

-

Reaction Execution: Heat the reaction mixture at a controlled temperature (e.g., 60-80 °C) and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature, quench with a saturated aqueous solution of NH₄Cl, and extract the product into an organic solvent like ethyl acetate.

-

Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude ester, ethyl 2-(isoquinolin-8-yl)acetate, by column chromatography on silica gel.

Step 3: Saponification (Hydrolysis) of the Ester

-

Hydrolysis: Dissolve the purified ester from Step 2 in a mixture of ethanol and water.

-

Base Addition: Add an excess of a strong base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (2-3 eq), and stir the mixture at room temperature or with gentle heating.

-

Acidification: Once the hydrolysis is complete (monitored by TLC), cool the mixture in an ice bath and carefully acidify with a dilute acid (e.g., 1M HCl) until the pH is acidic (pH ~3-4). The target compound, 2-(Isoquinolin-8-YL)acetic acid, should precipitate out of the solution.

-

Isolation: Collect the solid product by vacuum filtration, wash with cold water to remove residual salts, and dry under vacuum to yield the final product.

Caption: Workflow for a standard in vitro cytotoxicity assay.

Safety and Handling

No specific safety data sheet (SDS) is available for 2-(Isoquinolin-8-YL)acetic acid. Based on its structure as a carboxylic acid and a heterocyclic amine, standard laboratory precautions for handling fine organic chemicals should be observed.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry place away from strong oxidizing agents. The compound should be kept in a tightly sealed container.

Conclusion and Future Directions

2-(Isoquinolin-8-YL)acetic acid represents an under-explored molecule built upon a high-value medicinal chemistry scaffold. Its confirmed CAS number and commercial availability provide a clear path for researchers to begin its investigation. While direct experimental data is sparse, this guide offers a robust framework for its synthesis, characterization, and initial biological screening by leveraging established, validated protocols from the broader field of isoquinoline chemistry. Future research should focus on executing a reliable synthesis, fully characterizing its physicochemical and spectroscopic properties, and screening it against various biological targets to uncover its therapeutic potential.

References

-

PubChemLite. (n.d.). 2-(isoquinolin-8-yl)acetic acid hydrochloride (C11H9NO2). Retrieved February 15, 2026, from [Link]

- Google Patents. (n.d.). CA2738563C - 8-substituted isoquinoline derivatives and the use thereof.

-

Pharmaffiliates. (n.d.). 2-(Isoquinolin-8-yl)acetic acid. CAS No: 1000517-56-5. Retrieved February 15, 2026, from [Link]

-

RSC Publishing. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Retrieved February 15, 2026, from [Link]

- Google Patents. (n.d.). EP0030861A2 - Isoquinoline acetic acids and pharmaceutical compositions thereof.

-

Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Retrieved February 15, 2026, from [Link]

-

The Open Medicinal Chemistry Journal. (2007). C4-Substituted Isoquinolines: Synthesis and Cytotoxic Action. Retrieved February 15, 2026, from [Link]

-

ResearchGate. (2012). Synthesis, characterization and antimicrobial activity of some substituted N'-arylidene-2-(quinolin-8-yloxy) aceto hydrazides. Retrieved February 15, 2026, from [Link]

-

MDPI. (2023). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. Retrieved February 15, 2026, from [Link]

-

MDPI. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Retrieved February 15, 2026, from [Link]

-

PMC. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. Retrieved February 15, 2026, from [Link]

-

ResearchGate. (2017). Synthesis, crystallographic characterization, molecular docking and biological activity of isoquinoline derivatives. Retrieved February 15, 2026, from [Link]

Sources

- 1. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. PubChemLite - 2-(isoquinolin-8-yl)acetic acid hydrochloride (C11H9NO2) [pubchemlite.lcsb.uni.lu]

- 7. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

Predicted Therapeutic Targets for 2-(Isoquinolin-8-yl)acetic Acid: A Structural & Computational Analysis

Topic: Predicted Therapeutic Targets for 2-(Isoquinolin-8-yl)acetic Acid Content Type: In-Depth Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals

Executive Summary

2-(Isoquinolin-8-yl)acetic acid (CAS: 1000517-56-5) represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. While often utilized as a synthetic intermediate, its structural pharmacophore—combining a flat, nitrogen-containing heteroaromatic ring (isoquinoline) with an ionizable acidic tail (acetic acid)—positions it as a potent precursor for inhibitors of CRTH2 (DP2) , PARP enzymes , and Aldose Reductase .

This guide dissects the predicted therapeutic utility of this scaffold, grounding its potential in Structure-Activity Relationships (SAR) and Fragment-Based Drug Discovery (FBDD) principles.

Structural Pharmacophore & Molecular Logic

The therapeutic potential of 2-(Isoquinolin-8-yl)acetic acid is derived from its ability to mimic endogenous ligands and transition states.

The "Warhead" and "Anchor" Model

-

The Anchor (Isoquinoline Core): A planar, lipophilic moiety that facilitates

- -

The Warhead (Acetic Acid Tail): Located at the C8 position, this carboxylate group is critical for forming electrostatic (ionic) bridges with positively charged residues (Arg, Lys) often found in the active sites of enzymes and GPCRs.

Predicted Target Landscape

Based on structural homology and pharmacophore mapping, the following targets are predicted with high confidence:

| Target Class | Specific Protein | Therapeutic Area | Predicted Binding Mode |

| GPCR | CRTH2 (DP2) | Asthma / Allergy | Ionic lock with Arg170/Arg401; hydrophobic pocket occupancy. |

| Enzyme | PARP-1 / PARP-2 | Oncology (BRCA-) | Nicotinamide mimicry; H-bonding with Ser90/Gly86. |

| Enzyme | Aldose Reductase | Diabetes (Neuropathy) | Anionic head binds catalytic pocket; ring stacks with Trp111. |

| Kinase | PIM / CK2 | Oncology | ATP-competitive inhibition (hinge binder). |

Primary Target: CRTH2 (DP2) Antagonism

The Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2) is a G-protein coupled receptor for Prostaglandin D2 (PGD2).

Mechanistic Rationale

Research into indole-acetic acid derivatives has established that an acidic head group is non-negotiable for CRTH2 antagonism. The 2-(Isoquinolin-8-yl)acetic acid scaffold serves as a bioisostere to the indole-acetic acid moiety found in clinical candidates like Fevipiprant or Setipiprant .

-

Causality: The carboxylate anion of the acetic acid mimics the carboxylate of PGD2, engaging the conserved arginine residues (Arg170 and Arg401) deep within the transmembrane bundle.

-

Advantage: The isoquinoline ring offers a distinct vector for substitution compared to indoles, potentially improving metabolic stability (reducing oxidation prone sites).

Visualization: Predicted Binding Mode

The following diagram illustrates the logical interaction network between the scaffold and the CRTH2 binding pocket.

Figure 1: Predicted pharmacophoric map of 2-(Isoquinolin-8-yl)acetic acid binding to the CRTH2 receptor, highlighting the critical electrostatic "anchor" point.

Secondary Target: PARP Inhibition (Oncology)

Poly (ADP-ribose) polymerases (PARP) are critical for DNA repair. Isoquinolin-1-one derivatives are well-validated PARP inhibitors (e.g., Olaparib).

Structural Homology

While most PARP inhibitors utilize an amide or lactam to mimic the nicotinamide of NAD+, the 2-(Isoquinolin-8-yl)acetic acid scaffold can be converted or act as a weak binder via the nitrogen lone pair.

-

Modification: To achieve nanomolar potency, the acetic acid group at C8 is often derivatized to an amide or linked to a piperazine tail to reach the "adenine binding pocket" of the enzyme.

-

Prediction: The acid form itself likely exhibits micromolar inhibition, serving as a "fragment lead" that can be optimized.

Experimental Protocols for Validation

To validate these predictions, the following self-validating experimental workflows are recommended.

In Silico Validation: Molecular Docking Workflow

Before wet-lab synthesis, computational validation is required to rank potential derivatives.

Protocol:

-

Protein Prep: Download PDB structures (e.g., 2XV7 for CRTH2, 4R6E for PARP1). Remove water molecules; add polar hydrogens using AutoDock Tools.

-

Ligand Prep: Generate 3D conformers of 2-(Isoquinolin-8-yl)acetic acid. Minimize energy using MMFF94 force field.

-

Grid Generation: Center grid box on the co-crystallized ligand (e.g., PGD2 or Olaparib).

-

Docking: Run AutoDock Vina with exhaustiveness=8.

-

Analysis: Filter poses with Binding Affinity (

) < -8.0 kcal/mol.

In Vitro Validation: CRTH2 Radioligand Binding Assay

This assay determines the affinity (

Materials:

-

Membranes expressing human CRTH2 (CHO-K1 cells).

-

Radioligand:

-PGD2. -

Assay Buffer: 10 mM HEPES, 10 mM

, pH 7.4.

Step-by-Step Methodology:

-

Preparation: Thaw membrane aliquots and dilute in Assay Buffer to 5

g protein/well. -

Incubation: In a 96-well plate, add:

-

20

L of Test Compound (2-(Isoquinolin-8-yl)acetic acid) at varying concentrations ( -

20

L of -

160

L of Membrane suspension.

-

-

Equilibrium: Incubate for 60 minutes at Room Temperature (RT) to reach equilibrium.

-

Termination: Harvest onto GF/B filter plates using a cell harvester. Wash 3x with ice-cold buffer.

-

Quantification: Add scintillation cocktail and count radioactivity (CPM).

-

Data Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate

using non-linear regression (GraphPad Prism).

Synthesis & Optimization Strategy

The C8-position of isoquinoline is synthetically challenging but high-value. The following workflow outlines the synthesis of the scaffold and its subsequent optimization into a lead candidate.

Figure 2: Synthetic route from commercially available 8-bromoisoquinoline to the target acid, enabling downstream SAR exploration.

References

-

Kaila, N., et al. (2014). "Discovery of Isoquinolinone Indole Acetic Acids as Antagonists of Chemoattractant Receptor Homologous Molecule Expressed on Th2 Cells (CRTH2)". Journal of Medicinal Chemistry.

-

Assadieskandar, A., et al. (2019).[1] "Effects of rigidity on the selectivity of protein kinase inhibitors". European Journal of Medicinal Chemistry.

-

Wang, H., et al. (2013). "Wnt inhibition correlates with human embryonic stem cell cardiomyogenesis: A Structure Activity Relationship study". Journal of Medicinal Chemistry.

-

Costantino, G., et al. (2015). "Aldose Reductase Inhibitors: Pharmacological Strategies to Combat Diabetic Complications". Expert Opinion on Therapeutic Patents.

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(Isoquinolin-8-YL)acetic Acid

Introduction

Isoquinoline and its derivatives are fundamental scaffolds in medicinal chemistry and drug discovery, appearing in a wide array of natural products and synthetic pharmaceuticals with diverse biological activities.[1] The specific analogue, 2-(Isoquinolin-8-YL)acetic acid, represents a valuable building block for the synthesis of more complex molecules, including potential enzyme inhibitors, receptor ligands, and other therapeutic agents. The substitution pattern, with an acetic acid moiety at the 8-position, allows for further chemical modifications and the exploration of structure-activity relationships.

This document provides a comprehensive, step-by-step guide for the synthesis of 2-(Isoquinolin-8-YL)acetic acid, designed for researchers, scientists, and professionals in the field of drug development. The outlined synthetic strategy is robust, relying on well-established and reliable chemical transformations. Each step is accompanied by a detailed protocol, an explanation of the underlying chemical principles, and key experimental considerations to ensure successful execution and high-purity product isolation.

Overall Synthetic Strategy

The synthesis of 2-(Isoquinolin-8-YL)acetic acid is approached through a three-step sequence, commencing with the construction of the isoquinoline core, followed by functional group manipulation at the 8-position, and culminating in the homologation of the carboxylic acid side chain. This strategy was chosen for its efficiency and the commercial availability of the initial starting materials.

Caption: Overall workflow for the synthesis of 2-(Isoquinolin-8-YL)acetic acid.

Part 1: Synthesis of 8-Methylisoquinoline

The initial step involves the construction of the 8-methylisoquinoline core. While several methods exist for isoquinoline synthesis, such as the Bischler-Napieralski or Pictet-Spengler reactions, a practical approach for obtaining the desired 8-substituted pattern is through a base-promoted tandem reaction of 2-methylbenzaldehyde with a suitable nitrile.[2][3] This method is advantageous due to the ready availability of the starting materials.

Protocol 1: Synthesis of 8-Methylisoquinoline

Materials and Reagents:

| Reagent | Formula | M.W. ( g/mol ) | Amount | Moles |

| 2-Methylbenzaldehyde | C₈H₈O | 120.15 | 1.20 g | 10 mmol |

| Acetonitrile | C₂H₃N | 41.05 | 2.05 g | 50 mmol |

| Lithium bis(trimethylsilyl)amide (LiHMDS) | C₆H₁₈LiNSi₂ | 167.33 | 11 mL (1.0 M in THF) | 11 mmol |

| Cesium Carbonate | Cs₂CO₃ | 325.82 | 3.26 g | 10 mmol |

| Cyclopentyl methyl ether (CPME) | C₆H₁₂O | 100.16 | 20 mL | - |

| Water | H₂O | 18.02 | q.s. | - |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | q.s. | - |

| Brine | - | - | q.s. | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | q.s. | - |

Procedure:

-

To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cesium carbonate (3.26 g, 10 mmol) and 2-methylbenzaldehyde (1.20 g, 10 mmol).

-

Under an inert atmosphere (e.g., nitrogen or argon), add cyclopentyl methyl ether (20 mL) and acetonitrile (2.05 g, 50 mmol).

-

With vigorous stirring, slowly add lithium bis(trimethylsilyl)amide solution (11 mL of 1.0 M solution in THF, 11 mmol) via syringe at room temperature. The reaction mixture is expected to turn yellow to dark brown.

-

Heat the reaction mixture to 120 °C and maintain at this temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and quench by the slow addition of water (10 mL).

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 8-methylisoquinoline.[4]

Causality and Experimental Choices:

-

The use of a strong, non-nucleophilic base like LiHMDS is crucial for the deprotonation of the methyl group of 2-methylbenzaldehyde, initiating the reaction cascade.

-

Cesium carbonate is added to promote the subsequent cyclization and aromatization steps.

-

A high-boiling point ether solvent like CPME is chosen to allow the reaction to be conducted at the required elevated temperature.

-

An excess of acetonitrile is used to drive the reaction towards product formation.

Part 2: Oxidation to Isoquinoline-8-carboxylic Acid

The second stage of the synthesis involves the selective oxidation of the methyl group at the 8-position to a carboxylic acid. A common and effective reagent for this transformation is potassium permanganate (KMnO₄) under basic conditions. The reaction proceeds via a manganese dioxide intermediate, which is then oxidatively cleaved to the carboxylate salt, followed by acidification to yield the desired carboxylic acid.

Protocol 2: Oxidation of 8-Methylisoquinoline

Materials and Reagents:

| Reagent | Formula | M.W. ( g/mol ) | Amount | Moles |

| 8-Methylisoquinoline | C₁₀H₉N | 143.19 | 1.43 g | 10 mmol |

| Potassium Permanganate | KMnO₄ | 158.03 | 4.74 g | 30 mmol |

| Sodium Hydroxide | NaOH | 40.00 | 1.20 g | 30 mmol |

| Water | H₂O | 18.02 | 50 mL | - |

| Sodium Bisulfite | NaHSO₃ | 104.06 | q.s. | - |

| Hydrochloric Acid (conc.) | HCl | 36.46 | q.s. | - |

Procedure:

-

In a 250 mL round-bottom flask, dissolve 8-methylisoquinoline (1.43 g, 10 mmol) and sodium hydroxide (1.20 g, 30 mmol) in water (50 mL).

-

Heat the solution to 80 °C with stirring.

-

In a separate beaker, prepare a solution of potassium permanganate (4.74 g, 30 mmol) in water (50 mL).

-

Slowly add the potassium permanganate solution to the heated 8-methylisoquinoline solution over a period of 1 hour. A brown precipitate of manganese dioxide will form.

-

After the addition is complete, continue heating and stirring for an additional 2 hours.

-

Cool the reaction mixture to room temperature and filter to remove the manganese dioxide. Wash the filter cake with a small amount of hot water.

-

To the filtrate, add sodium bisulfite solution (saturated) dropwise until the purple color of any remaining permanganate is discharged.

-

Cool the solution in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid. A white precipitate of isoquinoline-8-carboxylic acid will form.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield the product.

Causality and Experimental Choices:

-

The reaction is performed under basic conditions to prevent the protonation of the isoquinoline nitrogen, which would deactivate the ring towards oxidation.

-

A stoichiometric excess of potassium permanganate is used to ensure complete oxidation of the methyl group.

-

The workup with sodium bisulfite is necessary to quench any unreacted potassium permanganate.

-

Acidification is the final step to protonate the carboxylate and precipitate the desired carboxylic acid.

Part 3: Arndt-Eistert Homologation to 2-(Isoquinolin-8-YL)acetic Acid

The final step is a one-carbon homologation of isoquinoline-8-carboxylic acid to the target molecule, 2-(Isoquinolin-8-YL)acetic acid. The Arndt-Eistert synthesis is a classic and highly effective method for this transformation.[5][6] The reaction proceeds through the formation of an acid chloride, which then reacts with diazomethane to form a diazoketone. Subsequent Wolff rearrangement of the diazoketone in the presence of a nucleophile (water) yields the homologous carboxylic acid.[7][8][9]

Protocol 3: Arndt-Eistert Homologation

Materials and Reagents:

| Reagent | Formula | M.W. ( g/mol ) | Amount | Moles |

| Isoquinoline-8-carboxylic acid | C₁₀H₇NO₂ | 173.17 | 1.73 g | 10 mmol |

| Thionyl Chloride | SOCl₂ | 118.97 | 2.1 mL | 29 mmol |

| Diazomethane | CH₂N₂ | 42.04 | ~30 mmol (in ether) | ~30 mmol |

| Silver(I) oxide | Ag₂O | 231.74 | 231 mg | 1 mmol |

| 1,4-Dioxane | C₄H₈O₂ | 88.11 | 50 mL | - |

| Water | H₂O | 18.02 | 10 mL | - |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | q.s. | - |

| Sodium Bicarbonate (sat. soln.) | NaHCO₃ | 84.01 | q.s. | - |

| Hydrochloric Acid (1 M) | HCl | 36.46 | q.s. | - |

Procedure:

Step 3a: Formation of Isoquinoline-8-carbonyl chloride

-

In a flame-dried 50 mL round-bottom flask, suspend isoquinoline-8-carboxylic acid (1.73 g, 10 mmol) in thionyl chloride (5 mL).

-

Add one drop of dimethylformamide (DMF) as a catalyst.

-

Heat the mixture to reflux for 2 hours. The solid should dissolve completely.

-

Cool the reaction mixture to room temperature and remove the excess thionyl chloride under reduced pressure to obtain the crude acid chloride, which is used directly in the next step.

Step 3b: Reaction with Diazomethane and Wolff Rearrangement

SAFETY NOTE: Diazomethane is toxic and explosive. This reaction should be performed in a well-ventilated fume hood behind a blast shield by trained personnel. Use non-etched glassware.

-

Dissolve the crude isoquinoline-8-carbonyl chloride in anhydrous diethyl ether (20 mL) and cool the solution to 0 °C in an ice bath.

-

Slowly add a freshly prepared ethereal solution of diazomethane (~30 mmol) with stirring until the yellow color of diazomethane persists and nitrogen evolution ceases.

-

Allow the reaction mixture to stir at 0 °C for 1 hour.

-

Carefully quench the excess diazomethane by the dropwise addition of glacial acetic acid until the yellow color disappears.

-

To a separate flask containing a suspension of silver(I) oxide (231 mg, 1 mmol) in a mixture of 1,4-dioxane (50 mL) and water (10 mL) at 60 °C, add the diazoketone solution dropwise with vigorous stirring.

-

After the addition is complete, continue to stir at 60 °C for 2 hours.

-

Cool the reaction mixture, filter through a pad of celite to remove the silver catalyst, and wash the celite with diethyl ether.

-

Transfer the filtrate to a separatory funnel and wash with 1 M HCl (2 x 20 mL) to remove any basic impurities.

-

Extract the aqueous layer with diethyl ether (2 x 30 mL).

-

Combine the organic layers and extract the product into a saturated sodium bicarbonate solution (3 x 30 mL).

-

Wash the combined bicarbonate extracts with diethyl ether (20 mL).

-

Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with 1 M HCl. A precipitate of 2-(Isoquinolin-8-YL)acetic acid will form.

-

Collect the product by filtration, wash with a small amount of cold water, and dry under vacuum.

Causality and Experimental Choices:

-

Thionyl chloride is a standard reagent for the conversion of carboxylic acids to acid chlorides. A catalytic amount of DMF accelerates this reaction.

-

The reaction with diazomethane is performed at 0 °C to control the exothermic reaction and minimize side reactions.

-

Silver(I) oxide is a common catalyst for the Wolff rearrangement, promoting the formation of the ketene intermediate under milder conditions than thermal or photochemical methods.

-

The final product is isolated by an acid-base workup, which effectively separates the carboxylic acid from neutral and basic impurities.

Conclusion

The synthetic route detailed in these application notes provides a reliable and scalable method for the preparation of 2-(Isoquinolin-8-YL)acetic acid. By following the step-by-step protocols and understanding the rationale behind the experimental choices, researchers can confidently synthesize this valuable chemical intermediate for their drug discovery and development programs. Adherence to standard laboratory safety practices is paramount, especially when handling hazardous reagents such as thionyl chloride and diazomethane.

References

-

Shuai, S., Mao, J., Zhou, F., Yan, Q., Chen, L., Li, J., Walsh, P. J., & Liang, G. (2024). Base-Promoted Synthesis of Isoquinolines through a Tandem Reaction of 2-Methyl-arylaldehydes and Nitriles. The Journal of Organic Chemistry, 89(10), 6793–6797. [Link]

-

Arndt-Eistert Synthesis. (n.d.). In Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]

-

Arndt–Eistert reaction. (2023, December 2). In Wikipedia. [Link]

- Gill, G. B. (1991). The Wolff Rearrangement. In B. M. Trost & I. Fleming (Eds.), Comprehensive Organic Synthesis (Vol. 3, pp. 887-912). Pergamon Press.

-

Adichemistry. (n.d.). ARNDT EISTERT REACTION | EXPLANATION | NAMED ORGANIC REACTION. Retrieved February 15, 2026, from [Link]

-

Shang, X., et al. (2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids. Natural Product Reports, 41(10), 1865-1896. [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Base-Promoted Synthesis of Isoquinolines through a Tandem Reaction of 2-Methyl-arylaldehydes and Nitriles [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. CAS 62882-00-2: 8-Methylisoquinoline | CymitQuimica [cymitquimica.com]

- 5. Arndt-Eistert Synthesis [organic-chemistry.org]

- 6. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]

- 7. uwindsor.ca [uwindsor.ca]

- 8. researchgate.net [researchgate.net]

- 9. adichemistry.com [adichemistry.com]

The Synthesis of Isoquinoline Compounds: A Detailed Laboratory Guide for Researchers

The isoquinoline scaffold is a cornerstone in medicinal chemistry and natural product synthesis, forming the structural core of numerous biologically active compounds. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of established and modern laboratory protocols for the synthesis of isoquinoline and its derivatives. Beyond a simple recitation of steps, this document delves into the mechanistic reasoning behind these powerful transformations, offering practical insights to empower your synthetic strategies.

Foundational Synthetic Strategies: The Classical Named Reactions

Three classical named reactions have long served as the bedrock for constructing the isoquinoline core: the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions. These methods, centered on electrophilic aromatic substitution, are particularly effective for electron-rich carbocyclic systems.[1]

The Bischler-Napieralski Reaction: Crafting Dihydroisoquinolines

The Bischler-Napieralski reaction is a powerful method for the synthesis of 3,4-dihydroisoquinolines through the intramolecular cyclization of β-arylethylamides. This reaction typically requires a dehydrating agent, such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃), under acidic conditions.[2][3] The resulting dihydroisoquinolines can be subsequently oxidized to the corresponding isoquinolines.

Mechanism of Action: The reaction proceeds via an initial dehydration of the amide, which then undergoes cyclization. While early proposals suggested a direct electrophilic aromatic substitution, detailed studies have provided evidence for the involvement of nitrilium salt intermediates.[3] The choice of dehydrating agent can influence the reaction, with stronger reagents like P₂O₅ in refluxing POCl₃ being more effective for less activated aromatic rings.[4]

Experimental Workflow: Bischler-Napieralski Reaction

Caption: General workflow for the Bischler-Napieralski reaction.

Detailed Protocol: Synthesis of 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline [5]

| Reagent/Material | Quantity | Moles (approx.) |

| N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide | 2.23 g | 10 mmol |

| Acetonitrile (anhydrous) | 50 mL | - |

| Phosphorus oxychloride (POCl₃) | 2.2 mL | 24 mmol |

| Ice | As needed | - |

| 10% Aqueous NaOH | As needed | - |

| Dichloromethane (CH₂Cl₂) | 3 x 50 mL | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | As needed | - |

| Silica Gel for Chromatography | As needed | - |

| Eluent (e.g., Ethyl acetate/Hexane) | As needed | - |

Procedure:

-

To a solution of N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide in anhydrous acetonitrile, add phosphorus oxychloride dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the mixture in an ice bath and carefully pour it onto crushed ice.

-

Make the aqueous solution basic by the slow addition of 10% aqueous sodium hydroxide solution until a pH of >10 is achieved.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 3,4-dihydroisoquinoline.

The Pictet-Spengler Reaction: A Gateway to Tetrahydroisoquinolines

The Pictet-Spengler reaction is a versatile and widely used method for the synthesis of tetrahydroisoquinolines. It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[6][7] This reaction is a special case of the Mannich reaction and is of great importance in the synthesis of numerous alkaloids and pharmaceuticals.[6]

Mechanism of Action: The reaction begins with the formation of a Schiff base (iminium ion) from the β-arylethylamine and the carbonyl compound. Under acidic conditions, the aromatic ring acts as a nucleophile and attacks the electrophilic iminium ion, leading to the formation of the tetrahydroisoquinoline ring system.[7]

Experimental Workflow: Pictet-Spengler Reaction

Sources

Application Note: Strategic Utilization of 2-(Isoquinolin-8-yl)acetic Acid in Medicinal Chemistry

Part 1: Executive Summary & Scientific Rationale

The "Orphan" 8-Position: A Strategic Vector

In the landscape of nitrogen heterocycles, the isoquinoline scaffold is ubiquitous. However, the majority of medicinal chemistry efforts focus on the C1, C3, and C5 positions due to synthetic accessibility. The C8 position remains relatively underexplored ("orphaned"), yet it offers a unique vector for accessing distinct binding pockets in enzymes such as kinases (e.g., BRAF, Abl) and poly(ADP-ribose) polymerases (PARP).

2-(Isoquinolin-8-yl)acetic acid (CAS: 1000517-56-5) serves as a critical high-value building block. Unlike rigid C8-alkynyl substituents often seen in early-stage hits, the acetic acid moiety introduces a flexible methylene linker . This flexibility allows the terminal pharmacophore to adopt conformations necessary to interact with solvent-exposed regions or specific allosteric pockets that rigid analogs cannot reach.

Core Applications

-

Kinase Inhibitor Optimization: Modulating the "linker" region in Type II kinase inhibitors to improve solubility and selectivity profiles (e.g., BRAF V600E inhibitors).

-

Fragment-Based Drug Design (FBDD): Serving as a soluble, polar handle to link isoquinoline "warheads" to solubilizing tails.

-

Bioisosteric Replacement: Acting as a bioisostere for indole-3-acetic acid derivatives in auxinic pathways or Wnt signaling modulation.

Part 2: Chemical Profile & Properties[1][2][3]

| Property | Specification |

| Chemical Name | 2-(Isoquinolin-8-yl)acetic acid |

| CAS Number | 1000517-56-5 |

| Molecular Formula | C₁₁H₉NO₂ |

| Molecular Weight | 187.19 g/mol |

| LogP (Predicted) | 1.2 – 1.5 (Favorable for CNS penetration) |

| pKa (Isoquinoline N) | ~5.4 (Protonatable at physiological pH) |

| Solubility | Soluble in DMSO, MeOH; Sparingly soluble in water (neutral form) |

| Storage | 2-8°C, Hygroscopic.[1] Store under inert gas. |

Part 3: Medicinal Chemistry Case Study & Logic

Designing for Selectivity: Rigid vs. Flexible Linkers

A common hurdle in optimizing isoquinoline-based inhibitors (e.g., for BRAF or Rho-kinase) is the "flatness" of the core, which leads to poor solubility and non-specific binding.

-

Rigid Approach (Previous Gen): Direct arylation or alkynyl linkers at C8. High potency but poor physicochemical properties (high melting point, low solubility).

-

Flexible Approach (Current): Using 2-(Isoquinolin-8-yl)acetic acid .[2] The

hybridized methylene carbon breaks the planarity, disrupting crystal packing (improving solubility) and allowing the attached "tail" to rotate and find optimal H-bond acceptors in the protein pocket.

Structural Logic Diagram (DOT)

Figure 1: Pharmacophore strategy utilizing the C8-acetic acid linker to bridge the hinge-binding core with solvent-exposed selectivity regions.

Part 4: Experimental Protocols

Protocol A: Modular Amide Coupling (Synthesis)

Objective: To couple 2-(Isoquinolin-8-yl)acetic acid with a secondary amine (e.g., a solubilizing piperazine tail) to create a lead candidate.

Reagents:

-

Compound 1 : 2-(Isoquinolin-8-yl)acetic acid (1.0 equiv)

-

Amine Partner: N-Boc-piperazine (1.1 equiv)

-

Coupling Agent: HATU (1.2 equiv)

-

Base: DIPEA (Diisopropylethylamine) (3.0 equiv)

-

Solvent: Anhydrous DMF

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask under

, dissolve Compound 1 (187 mg, 1.0 mmol) in anhydrous DMF (5 mL). -

Activation: Add DIPEA (0.52 mL, 3.0 mmol) followed by HATU (456 mg, 1.2 mmol). Stir at room temperature for 15 minutes. Note: The solution should turn slightly yellow, indicating active ester formation.

-

Coupling: Add the amine partner (1.1 mmol) in one portion.

-

Reaction: Stir at room temperature for 4–6 hours. Monitor by LC-MS (Target mass: M+H).[3]

-

Workup: Dilute reaction with EtOAc (50 mL) and wash sequentially with saturated

(2x), water (2x), and brine (1x). -

Purification: Dry organic layer over

, filter, and concentrate. Purify via flash column chromatography (DCM:MeOH gradient 0-10%).

Validation Check:

-

1H NMR: Look for the diagnostic singlet (or AB quartet) of the benzylic methylene protons at

4.0–4.2 ppm. -

Yield Expectation: 75–85%.

Protocol B: In Vitro Kinase Inhibition Assay (BRAF V600E)

Objective: Evaluate the inhibitory potential of the synthesized C8-derivative.

Materials:

-

Recombinant BRAF V600E enzyme.

-

Substrate: MEK1 (inactive).

-

ATP (

concentration). -

Detection: ADP-Glo™ Kinase Assay (Promega).

Workflow:

-

Compound Prep: Prepare 10 mM stocks of the synthesized isoquinoline derivative in 100% DMSO. Perform 3-fold serial dilutions (10 points) in assay buffer.

-

Enzyme Mix: Dilute BRAF V600E (0.2 ng/µL) in reaction buffer (50 mM HEPES pH 7.5, 10 mM

, 1 mM DTT). -

Incubation: Add 2 µL of compound to 4 µL of enzyme mix in a 384-well plate. Incubate for 15 min at RT.

-

Reaction Start: Add 4 µL of ATP/MEK1 substrate mix.

-

Running: Incubate at RT for 60 minutes.

-

Detection: Add 10 µL of ADP-Glo Reagent (stops reaction, depletes ATP). Incubate 40 min. Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase).

-

Readout: Measure luminescence on a plate reader (e.g., EnVision).

Data Analysis:

-

Calculate % Inhibition =

. -

Fit data to a 4-parameter logistic equation to determine

.

Part 5: Structure-Activity Relationship (SAR) Data

The following table summarizes the impact of modifying the C8-position of the isoquinoline core, highlighting the advantage of the acetic acid linker.

| C8-Substituent | Linker Type | Physicochemical Profile | Biological Activity (BRAF) | Notes |

| -H | None | High Planarity / Low Sol. | Low ( | Lack of pocket engagement. |

| -C≡C-R | Rigid (Alkyne) | High MP / Poor Sol. | High ( | Potent but "brick-dust" properties. |

| -CH₂-COOH | Flexible (Acid) | Polar / Ionizable | Moderate ( | Good starting point for optimization. |

| -CH₂-CONHR | Flexible (Amide) | Balanced | High ( | Optimal flexibility & H-bonding. |

Part 6: Synthesis Pathway Diagram

Figure 2: Synthetic route from 8-bromoisoquinoline to the acetic acid scaffold and final drug candidates.

Part 7: References

-

Assadieskandar, A., et al. (2018). Effects of rigidity on the selectivity of protein kinase inhibitors. European Journal of Medicinal Chemistry.

-

Zhang, C.H., et al. (2015).[1] Design, synthesis, and structure–activity relationship studies of 3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives as potent Src family kinase inhibitors. Journal of Medicinal Chemistry. [4]

-

Taltavull, J., et al. (2010).[5] Synthesis and biological activity of pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as novel and potent PDE4 inhibitors. Journal of Medicinal Chemistry.

-

PubChem Compound Summary. 2-(Isoquinolin-8-yl)acetic acid. National Center for Biotechnology Information.

-

Chem-Impex International. Isoquinoline-8-carboxylic acid and derivatives.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Wnt inhibition correlates with human embryonic stem cell cardiomyogenesis: A Structure Activity Relationship study based on inhibitors for the Wnt response - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of rigidity on the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Development of a bioassay for 2-(Isoquinolin-8-YL)acetic acid activity

Application Note & Protocols

Topic: Development of a Comprehensive Bioassay Strategy for Characterizing 2-(Isoquinolin-8-YL)acetic Acid Activity

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note presents a structured, multi-tiered strategy for the biological characterization of 2-(Isoquinolin-8-YL)acetic acid. The molecular architecture of this compound, featuring an aromatic isoquinoline ring linked to an acetic acid moiety, bears a significant structural resemblance to indole-3-acetic acid (IAA), the principal native auxin in plants, and other synthetic auxin analogs.[1][2][3] This structural analogy forms the fundamental hypothesis for this guide: that 2-(Isoquinolin-8-YL)acetic acid possesses auxin-like biological activity. We outline a logical progression of bioassays, from a high-throughput phenotypic primary screen to a specific, mechanism-based molecular assay, designed to rigorously test this hypothesis and elucidate the compound's mode of action. The protocols provided are designed to be self-validating, incorporating essential controls and clear endpoints, enabling researchers to confidently assess the compound's potential as a novel plant growth regulator.

Scientific Background: The Canonical Auxin Signaling Pathway

Understanding the mechanism of auxin action is critical to designing a relevant bioassay. In plants like Arabidopsis thaliana, the core auxin signaling pathway is a well-defined transcriptional regulatory circuit.[2][4]

-

Core Components: The key players are the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of F-box proteins, the Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressors, and the AUXIN RESPONSE FACTOR (ARF) transcription factors.[5]

-

Mechanism of Action:

-

Low Auxin State: In the absence of auxin, Aux/IAA proteins bind to ARF transcription factors, repressing the expression of auxin-responsive genes.

-

High Auxin State: When auxin (like IAA) is present, it acts as a "molecular glue," promoting the formation of a co-receptor complex between a TIR1/AFB protein and an Aux/IAA repressor.[6]

-

Ubiquitination and Degradation: This binding event targets the Aux/IAA protein for ubiquitination by the SCFTIR1/AFB E3 ubiquitin ligase complex, leading to its rapid degradation by the 26S proteasome.[5]

-

Gene Activation: The degradation of the Aux/IAA repressor liberates the ARF transcription factor, which can then activate the expression of numerous downstream genes that control cell elongation, division, and differentiation.[2]

-

This pathway provides distinct, measurable events—phenotypic changes (e.g., root growth), transcriptional activation, and protein-protein interactions—that can be targeted for bioassay development.

Proposed Bioassay Development Workflow

A tiered approach is recommended to efficiently screen for activity and subsequently validate the mechanism. This workflow minimizes resource expenditure by using a simple, high-throughput primary assay to identify activity, followed by more complex assays to confirm the specific mode of action.

Tier 1: Primary Bioassay Protocol - Arabidopsis Root Growth Inhibition

Rationale: High concentrations of auxin are known to inhibit primary root elongation in seedlings.[2] This dose-dependent response provides a simple, robust, and quantifiable phenotype for screening auxin-like activity. Arabidopsis thaliana is used as the model organism due to its rapid life cycle, small size, and well-characterized genetics.

Materials:

-

Arabidopsis thaliana seeds (Col-0 ecotype recommended).

-

Phytagel or agar.

-

Murashige and Skoog (MS) basal salt medium.

-

Sucrose.

-

Petri plates (square, 100x100 mm).

-

Test compound: 2-(Isoquinolin-8-YL)acetic acid.

-

Positive Control: Indole-3-acetic acid (IAA).

-

Solvent Control: Dimethyl sulfoxide (DMSO).

-

Micropipettes and sterile tips.

-

Growth chamber (22°C, 16h light/8h dark cycle).

-

Scanner and image analysis software (e.g., ImageJ).

Protocol:

-

Plate Preparation:

-

Prepare 0.5X MS medium with 1% (w/v) sucrose and 0.8% (w/v) Phytagel.

-

Autoclave and cool to ~50-60°C.

-

Prepare stock solutions of the test compound and IAA in DMSO (e.g., 10 mM).

-

Add the appropriate volume of stock solution to the molten media to achieve the desired final concentrations. Ensure the final DMSO concentration is constant across all plates and does not exceed 0.1%.

-

Pour ~30 mL of medium into each sterile square Petri plate and allow to solidify.

-

-

Seed Sterilization and Plating:

-

Surface sterilize Arabidopsis seeds by washing with 70% ethanol for 1 minute, followed by 20% bleach with 0.05% Triton X-100 for 10 minutes. Rinse 5 times with sterile distilled water.

-

Resuspend seeds in sterile 0.1% agar and stratify at 4°C for 2-3 days in the dark to synchronize germination.

-

Pipette ~10-15 seeds in a straight line onto the surface of each prepared plate.

-

-

Incubation and Growth:

-

Seal the plates with micropore tape.

-

Place the plates vertically in a growth chamber to allow roots to grow down along the agar surface.

-

Incubate for 7-10 days.

-

-

Data Acquisition and Analysis:

-

After the incubation period, place the plates on a flatbed scanner to capture high-resolution images.

-

Use image analysis software (e.g., ImageJ with the NeuronJ plugin) to measure the length of the primary root for each seedling.

-

For each concentration, calculate the mean root length and standard deviation.

-

Normalize the data to the solvent control (DMSO) and plot the percent inhibition of root growth against the log of the compound concentration to generate a dose-response curve.

-

Data Presentation:

| Treatment | Concentration (µM) | Mean Root Length (mm) ± SD | % Inhibition vs. Control |

| Solvent Control | 0 (0.1% DMSO) | 50.2 ± 4.5 | 0% |

| Test Compound | 0.1 | 48.1 ± 5.1 | 4.2% |

| 1.0 | 35.7 ± 3.9 | 28.9% | |

| 10.0 | 15.3 ± 2.8 | 69.5% | |

| 100.0 | 5.1 ± 1.2 | 89.8% | |

| Positive Control (IAA) | 1.0 | 12.5 ± 2.1 | 75.1% |

Tier 2: Secondary Bioassay Protocol - DR5 Reporter Gene Assay

Rationale: To confirm that the phenotypic effect observed in Tier 1 is due to the activation of the canonical auxin signaling pathway, a reporter gene assay is employed. The DR5 promoter is a synthetic promoter containing multiple repeats of an auxin response element (AuxRE) that strongly drives the expression of a linked reporter gene (e.g., GUS or a fluorescent protein) in response to auxin pathway activation.[7][8][9] Observing a signal from a DR5 reporter line treated with the test compound provides strong evidence of on-pathway activity.

Materials:

-

Transgenic Arabidopsis thaliana seeds carrying a DR5::GUS or DR5::GFP reporter construct.

-

Liquid 0.5X MS medium with 1% sucrose.

-

24-well microtiter plates.

-

Test compound, IAA, and DMSO stocks.

-

For DR5::GUS: GUS staining solution (X-Gluc).

-

For DR5::GFP: A fluorescence microscope or plate reader.

Protocol:

-

Seedling Growth:

-

Sterilize and stratify DR5 reporter seeds as described in the Tier 1 protocol.

-

Grow seedlings for 5-7 days on solid 0.5X MS plates.

-

-

Compound Treatment:

-

Prepare treatment solutions by diluting stock compounds into liquid 0.5X MS medium in the wells of a 24-well plate. Include solvent and positive controls.

-

Carefully transfer one seedling into each well.

-

-

Incubation:

-

Incubate the plate in a growth chamber with gentle shaking for 6-24 hours. The optimal time should be determined empirically.

-

-

Signal Detection (DR5::GUS):

-

Remove seedlings from the treatment solutions and place them in GUS staining buffer containing X-Gluc.

-

Incubate at 37°C for several hours to overnight until a blue precipitate develops.

-

Clear the chlorophyll from the tissues by washing with 70% ethanol.

-

Visualize and photograph the staining pattern, particularly in the root tips and vasculature, using a dissecting microscope.

-

-

Signal Detection (DR5::GFP):

-

Visualize GFP expression directly in the roots of living seedlings using a fluorescence microscope with appropriate filters.

-

Alternatively, for a more quantitative readout, homogenize seedlings, and measure fluorescence using a microplate fluorometer.

-

Interpretation: A dose-dependent increase in the blue stain (GUS) or green fluorescence (GFP) in tissues known to be auxin-responsive (e.g., root tips) indicates that 2-(Isoquinolin-8-YL)acetic acid activates auxin-responsive gene expression.[10][11]

Tier 3: Mechanistic Validation - In Vitro Co-Receptor Binding Assay

Rationale: The ultimate confirmation of an auxin agonist's mechanism is to demonstrate that it directly mediates the interaction between the TIR1/AFB receptor and an Aux/IAA repressor.[6] This can be tested using purified proteins in an in vitro setting. Surface Plasmon Resonance (SPR) is a powerful technique for this, but simpler pull-down assays can also be effective.[5][12][13]

Principle: A tagged version of the TIR1 receptor protein is incubated with a tagged version of an Aux/IAA protein (or its core degron peptide) in the presence or absence of the test compound. If the compound acts as an auxin, it will promote the formation of the TIR1-Aux/IAA complex, which can then be detected.

Protocol Outline (Pull-Down Assay):

-

Protein Expression and Purification:

-

Express and purify recombinant proteins:

-

His-tagged TIR1/AFB protein.

-

GST-tagged Aux/IAA protein (e.g., IAA7).

-

-

Proteins can be expressed in E. coli, insect, or wheat germ extract systems.

-

-

Binding Reaction:

-

Immobilize the GST-Aux/IAA protein on glutathione-agarose beads.

-

In separate tubes, incubate the beads with the His-TIR1 protein and varying concentrations of the test compound, IAA (positive control), or DMSO (negative control).

-

Incubate with gentle rotation at 4°C for 1-2 hours.

-

-

Washing and Elution:

-

Wash the beads several times with binding buffer to remove non-specifically bound proteins.

-

Elute the protein complexes from the beads.

-

-

Detection:

-

Separate the eluted proteins using SDS-PAGE.

-

Perform a Western blot using an anti-His antibody to detect the amount of His-TIR1 that was "pulled down" with the GST-Aux/IAA.

-

Interpretation: A dose-dependent increase in the amount of TIR1 protein detected in the pull-down fractions indicates that 2-(Isoquinolin-8-YL)acetic acid physically promotes the interaction between the receptor and its repressor target, confirming its role as a true auxin agonist.

References

-

Gąsiorowska, J. et al. (2021). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 26(11), 3366. [Link]

-

Mahadeviah, B.P. et al. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. International Journal of Pharmaceutical Investigation, 14(4), 1116-1123. [Link]

-

Cui, L. et al. (2019). Biologically Active Isoquinoline Alkaloids covering 2014-2018. Natural Product Reports, 36(11), 1545-1591. [Link]

-

Al-Zahrani, A.A. et al. (2022). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Molecules, 27(23), 8503. [Link]

-

Li, S. et al. (2024). Biologically active isoquinoline alkaloids covering 2019–2022. Bioorganic Chemistry, 145, 107252. [Link]

-

Woodward, A.W. & Bartel, B. (2005). Odyssey of Auxin. The Plant Cell, 17(9), 2413-2427. [Link]

-

Biology Discussion. (n.d.). Auxins: History, Bioassay, Function and Uses. Biology Discussion. [Link]

-

Biology Discussion. (n.d.). Bioassay of Phytohormones | Botany. Biology Discussion. [Link]

-

Wahid Wazir. (2021, June 14). Bioassay Of Auxin | Auxin Bioassay | Lec. 17 | Plant Physiology [Video]. YouTube. [Link]

-

ResearchGate. (n.d.). Commonly used bioassays for auxin with their sensitivity range... [Table]. ResearchGate. [Link]

-

Powers, S.K. & Strader, L.C. (2016). Auxin Activity: Past, present, and Future. The Plant Cell, 28(12), 2860-2874. [Link]

-

Calderon Villalobos, L.I. et al. (2012). A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin. Nature Chemical Biology, 8(5), 477-485. [Link]

-

Liao, C.Y. et al. (2015). Reporters for sensitive and quantitative measurement of auxin response. Nature Methods, 12(3), 207-210. [Link]

-

Chen, J.G. et al. (2013). DR5 as a reporter system to study auxin response in Populus. Plant Cell Reports, 32(4), 453-463. [Link]

-

Moss, T. et al. (2021). Building AuxInYeast Synthetic Biology Strains for Biochemical Characterization of Maize Auxin Hormone Signaling Components. JoVE, (175). [Link]

-

Tan, X. et al. (2021). Auxin signaling: a big question to be addressed by small molecules. Journal of Experimental Botany, 72(15), 5489-5501. [Link]

-

Lee, S. et al. (2014). Defining Binding Efficiency and Specificity of Auxins for SCFTIR1/AFB-Aux/IAA Co-receptor Complex Formation. ACS Chemical Biology, 9(3), 701-710. [Link]

-

Boerjan, W. et al. (1992). A new bioassay for auxins and cytokinins. Plant Physiology, 99(3), 1090-1098. [Link]

-

ResearchGate. (2013). DR5 as a reporter system to study auxin response in Populus. ResearchGate. [Link]

-

Scribd. (n.d.). Auxin Bioassay. Scribd. [Link]

-

Boisivon Lab. (n.d.). Auxin reporter: DR5, DR5rev and DR5v2. Boisivon Lab. [Link]

-

Esalq/USP. (n.d.). Name: DR5::GUS. Esalq/USP. [Link]

-

Scribd. (n.d.). Bioassay for plant growth regulators. Scribd. [Link]

-

Yu, H. et al. (2023). The new horizon of plant auxin signaling via cell-surface co-receptors. aBIOTECH, 4(1), 1-4. [Link]

-

Estelle, M. (2023). auxin research odyssey: 1989–2023. The Plant Cell, 35(11), 3843-3856. [Link]

-

Anguiano-Cabello, J.C. et al. (2017). Fast Detection of Auxins by Microplate Technique. American Journal of Plant Sciences, 8, 171-177. [Link]

-

Gillespie, J. et al. (2014). Discovery of isoquinolinone indole acetic acids as antagonists of chemoattractant receptor homologous molecule expressed on Th2 cells (CRTH2) for the treatment of allergic inflammatory diseases. Journal of Medicinal Chemistry, 57(6), 2372-2384. [Link]

-

ResearchGate. (2014). Defining binding efficiency and specificity of auxins for SCF(TIR1/AFB)-Aux/IAA co-receptor complex formation. ResearchGate. [Link]

-

Simon, S. et al. (2019). Selective auxin agonists induce specific AUX/IAA protein degradation to modulate plant development. Proceedings of the National Academy of Sciences, 116(12), 5743-5748. [Link]

-

MDPI. (2024). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. MDPI. [Link]

-

Mashiguchi, K. et al. (2011). The main auxin biosynthesis pathway in Arabidopsis. Proceedings of the National Academy of Sciences, 108(45), 18512-18517. [Link]

-

PubMed. (2009). Drug-target identification from total cellular lysate by drug-induced conformational changes. PubMed. [Link]

-

Zhang, Y. et al. (2022). A novel 3-acyl isoquinolin-1(2H)-one induces G2 phase arrest, apoptosis and GSDME-dependent pyroptosis in breast cancer. Journal of Cancer, 13(7), 2351-2364. [Link]

-

MDPI. (2022). 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. MDPI. [Link]

-

Hayashi, K. (2017). Investigation of Auxin Biosynthesis and Action Using Auxin Biosynthesis Inhibitors. Methods in Molecular Biology, 1569, 137-145. [Link]

-

Aladdin. (n.d.). 2-(Isoquinolin-8-YL)acetic acid. Aladdin. [Link]

Sources

- 1. biologydiscussion.com [biologydiscussion.com]

- 2. Auxin Activity: Past, present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. academic.oup.com [academic.oup.com]

- 5. pnas.org [pnas.org]

- 6. A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biotechlab.forestry.oregonstate.edu [biotechlab.forestry.oregonstate.edu]

- 8. boisivonlab.ceitec.cz [boisivonlab.ceitec.cz]

- 9. esalq.usp.br [esalq.usp.br]

- 10. Reporters for sensitive and quantitative measurement of auxin response | Springer Nature Experiments [experiments.springernature.com]

- 11. researchgate.net [researchgate.net]

- 12. Defining Binding Efficiency and Specificity of Auxins for SCFTIR1/AFB-Aux/IAA Co-receptor Complex Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Crystallization of 2-(Isoquinolin-8-YL)acetic Acid

Answering in the persona of a Senior Application Scientist.

Welcome to the technical support center for 2-(Isoquinolin-8-YL)acetic acid. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to solve challenges in the lab. The crystallization of any compound can be a complex undertaking, and 2-(Isoquinolin-8-YL)acetic acid presents unique characteristics that require a systematic and informed approach.

This guide is structured to help you troubleshoot common issues and answer frequently asked questions, drawing from established principles of physical organic chemistry and crystallization science.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of 2-(Isoquinolin-8-YL)acetic acid that influence its crystallization?

A1: Understanding the molecular structure is the first step in developing a robust crystallization strategy. 2-(Isoquinolin-8-YL)acetic acid has two key functional groups that dictate its behavior:

-

The Isoquinoline Ring: This is a basic, aromatic heterocyclic system containing a nitrogen atom. This nitrogen can act as a hydrogen bond acceptor or can be protonated.

-

The Acetic Acid Group: This is a classic carboxylic acid, which is acidic and a strong hydrogen bond donor.